Acetyl-Octreotide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

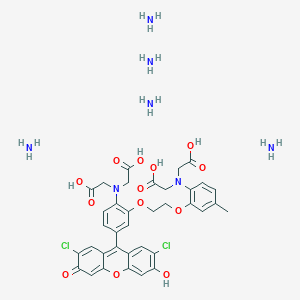

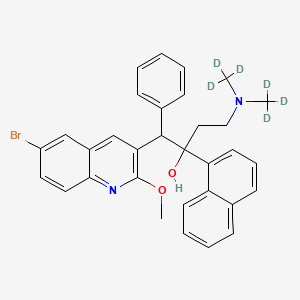

Acetyl-Octreotide is a synthetic octapeptide analog of the natural hormone somatostatin. It is designed to mimic the pharmacological effects of somatostatin, which includes inhibiting the secretion of growth hormone, glucagon, and insulin. This compound is more potent and has a longer half-life compared to natural somatostatin, making it a valuable compound in medical applications, particularly in the treatment of acromegaly and certain endocrine tumors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-Octreotide involves the coupling of two suitably protected tetrapeptide fragments. This process typically employs a liquid-phase peptide synthesis method using the 4+4 strategy. The reaction conditions include the use of specific protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods: In industrial settings, this compound is produced using a scalable liquid-phase synthesis method. This method ensures high yield and purity of the final product. The process involves the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions: Acetyl-Octreotide undergoes various chemical reactions, including acylation, oxidation, and substitution. The acylation reaction involves the addition of an acetyl group to the peptide, which enhances its stability and bioactivity .

Common Reagents and Conditions:

Acylation: This reaction is typically carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize specific amino acid residues within the peptide.

Substitution: Substitution reactions may involve the use of nucleophiles such as amines or thiols to modify the peptide structure.

Major Products Formed: The major products formed from these reactions include acetylated derivatives of this compound, oxidized peptides, and substituted analogs. These modifications can enhance the peptide’s stability, bioactivity, and specificity for its target receptors .

Aplicaciones Científicas De Investigación

Acetyl-Octreotide has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

Biology: this compound is employed in research on hormone regulation and receptor binding studies.

Medicine: It is used in the treatment of acromegaly, carcinoid tumors, and vasoactive intestinal peptide-secreting tumors.

Industry: this compound is used in the development of sustained-release formulations for therapeutic peptides.

Mecanismo De Acción

Acetyl-Octreotide exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor 2 and somatostatin receptor 5. This binding inhibits the secretion of growth hormone, glucagon, and insulin. The downstream effects include the activation of phospholipase C, production of inositol triphosphate, and action on L-type calcium channels, leading to smooth muscle contraction and inhibition of hormone release .

Comparación Con Compuestos Similares

Octreotide: The parent compound of Acetyl-Octreotide, which is also an octapeptide analog of somatostatin.

Lanreotide: Another somatostatin analog used in the treatment of acromegaly and neuroendocrine tumors.

Pasireotide: A newer somatostatin analog with a broader receptor binding profile, used in the treatment of Cushing’s disease and acromegaly.

Uniqueness of this compound: this compound is unique due to its enhanced stability and bioactivity compared to its parent compound, Octreotide. The acetylation of the peptide increases its resistance to enzymatic degradation, resulting in a longer half-life and improved therapeutic efficacy. Additionally, this compound has a higher affinity for somatostatin receptors, making it more potent in inhibiting hormone secretion .

Propiedades

Fórmula molecular |

C51H68N10O11S2 |

|---|---|

Peso molecular |

1061.3 g/mol |

Nombre IUPAC |

(4R,7S,10S,13R,16S,19R)-19-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-10-(4-aminobutyl)-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C51H68N10O11S2/c1-29(63)41(26-62)58-50(71)43-28-74-73-27-42(59-46(67)38(54-31(3)65)22-32-14-6-4-7-15-32)49(70)56-39(23-33-16-8-5-9-17-33)47(68)57-40(24-34-25-53-36-19-11-10-18-35(34)36)48(69)55-37(20-12-13-21-52)45(66)61-44(30(2)64)51(72)60-43/h4-11,14-19,25,29-30,37-44,53,62-64H,12-13,20-24,26-28,52H2,1-3H3,(H,54,65)(H,55,69)(H,56,70)(H,57,68)(H,58,71)(H,59,67)(H,60,72)(H,61,66)/t29-,30-,37+,38-,39+,40-,41-,42+,43+,44+/m1/s1 |

Clave InChI |

MXXTWEOVDHOTKS-WSBRKJKKSA-N |

SMILES isomérico |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)C)C(=O)N[C@H](CO)[C@@H](C)O)O |

SMILES canónico |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C)C(=O)NC(CO)C(C)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-[(1-Benzylazetidin-3-yl)-(cyclobutylmethyl)amino]ethyl]phenol](/img/structure/B12381840.png)

![[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 5-[(4R)-2-phenyl-1,3-dithian-4-yl]pentanoate](/img/structure/B12381864.png)

methyl phosphate](/img/structure/B12381873.png)

![[1,1,2,3,3-pentadeuterio-1,3-di(hexadecanoyloxy)propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12381882.png)

![methyl 2-{4-[4-(7-carbamoyl-1H-benzimidazol-2-yl)benzene-1-carbonyl]piperazin-1-yl}pyrimidine-5-carboxylate](/img/structure/B12381885.png)

![(4R)-4-[(3R,5S,7S,10S,13R)-7-[(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12381891.png)